molecular formula C24H29NO3 B1670880 Donepezil CAS No. 120014-06-4

Donepezil

Cat. No. B1670880
M. Wt: 379.5 g/mol
InChI Key: ADEBPBSSDYVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donepezil is a medication used to treat dementia related to Alzheimer’s disease . It can help improve mental function but is not a cure for Alzheimer’s disease . This condition will worsen over time, even in people who take Donepezil .


Synthesis Analysis

Donepezil is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . It contains a piperidine nucleus and was launched by Eisai Pharmaceuticals and partner Pfizer in 1997 . The synthesis of Donepezil and its derivatives has been the subject of extensive research .


Molecular Structure Analysis

Donepezil has an N-benzylpiperidine and an indanone moiety . It can easily cross the blood-brain barrier . The molecular structures of Donepezil and its synthesized compounds have been characterized through various spectroscopic techniques .


Chemical Reactions Analysis

Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in an acidic medium . The stoichiometry, thermodynamic properties, rate equation, and mechanistic details of this reaction have been outlined .


Physical And Chemical Properties Analysis

Donepezil has polymorphism, meaning different crystalline forms can exhibit different physicochemical properties and biological activities . The intermolecular interactions of Donepezil polymorphs have been explored through fully ab initio quantum mechanical methods, semi-empirical methods, and Hirshfeld surface analysis .

Scientific Research Applications

  • Alzheimer's Disease Treatment :

    • Donepezil has been shown to improve cognitive function and global function in patients with mild to moderate Alzheimer's disease. A study by Rogers et al. (1998) found significant improvement in cognitive function in patients treated with Donepezil compared to placebo (Rogers et al., 1998).
    • Another study highlighted the long-term efficacy of Donepezil, suggesting that improvements in cognition and global function are maintained for about 21 to 81 weeks in patients with mild to moderate Alzheimer's disease (Dooley & Lamb, 2000).
  • Cardiac Safety in Alzheimer's Patients :

    • A study by Işık et al. (2012) demonstrated that Donepezil was not associated with increased negative chronotropic, arrhythmogenic, or hypotensive effects for elderly patients with Alzheimer's disease, indicating its cardiac safety (Işık et al., 2012).
  • Use in Brain Tumor Patients :

    • Shaw et al. (2006) conducted a study where Donepezil showed significant improvement in cognitive functioning, mood, and health-related quality of life in irradiated brain tumor patients, with minimal toxicities (Shaw et al., 2006).
  • Cognitive Impairment in Parkinson's Disease :

    • A randomized controlled study by Aarsland et al. (200
  • Impact on Sleep Patterns :

    • A study by Kanbayashi et al. (2002) evaluated the effects of Donepezil on the sleep of healthy subjects using polysomnography and found that Donepezil significantly increased the percentage of rapid eye movement sleep (Kanbayashi et al., 2002).
  • Anti-Inflammatory Effects in Autoimmune Encephalomyelitis :

    • Research by Jiang et al. (2013) suggested that Donepezil has anti-inflammatory effects in an experimental autoimmune encephalomyelitis model, a study relevant to multiple sclerosis. The treatment with Donepezil ameliorated clinical and pathological parameters and modulated expression of nerve growth factors (Jiang et al., 2013).
  • Effects on Mitochondrial Dysfunction and Amyloid-β Accumulation :

    • Ye et al. (2015) reported that Donepezil attenuates amyloid-β-associated mitochondrial dysfunction and reduces mitochondrial amyloid-β accumulation, providing insights into the neuroprotective effects of Donepezil beyond its cholinergic mechanism (Ye et al., 2015).
  • Improvement in Obstructive Sleep Apnea in Alzheimer Disease :

    • A study by Moraes et al. (2008) found that Donepezil treatment improved apnea-hypopnea index and oxygen saturation in patients with Alzheimer's disease, suggesting a potential application in managing sleep-disordered breathing in these patients (Moraes et al., 2008).

Safety And Hazards

Donepezil may cause serious side effects, including slow heartbeats, a light-headed feeling, new or worsening stomach pain, heartburn, nausea, or vomiting, a seizure, painful or difficult urination, new or worsening breathing problems, or stomach bleeding . It should not be taken if you are allergic to Donepezil or certain other drugs .

Future Directions

Donepezil has been the subject of extensive research, with studies focusing on its synthesis and structural modifications . Future research may focus on developing more efficient compounds for neurodegenerative disorder management .

properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120011-70-3
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048317
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31mg/mL
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The commonly accepted cholinergic hypothesis proposes that a portion of the cognitive and behavioral decline associated with Alzheimer's are the result of decreased cholinergic transmission in the central nervous system. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. The main pharmacological actions of this drug are believed to occur as the result of this enzyme inhibition, enhancing cholinergic transmission, which relieves the symptoms of Alzheimer's dementia. In addition to the above, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins, which have demonstrated significant effects on the disease process of Alzheimer's. Other possible targets for donepezil may also include the inhibition various inflammatory signaling pathways, exerting neuroprotective effects., Donepezil hydrochloride, a piperidine derivative, is a centrally active, reversible inhibitor of acetylcholinesterase. The drug is structurally unrelated to other anticholinesterase agents (eg, tacrine, physostigmine)., The precise mechanism(s) of action of donepezil in patients with dementia of the Alzheimer's type (Alzheimer's disease) has not been fully elucidated. The drug is an anticholinesterase agent that binds reversibly with and inactivates cholinesterases (eg, acetylcholinesterase), thus inhibiting hydrolysis of acetylcholine. As a result, the concentration of acetylcholine increases at cholinergic synapses. In vitro data and data in animals indicate that the anticholinesterase activity of donepezil is relatively specific for acetylcholinesterase in the brain compared with butyrylcholinesterase inhibition in peripheral tissues., A deficiency of acetylcholine caused by selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus is recognized as one of the early pathophysiologic features of Alzheimer's disease associated with memory loss and cognitive deficits. Because the resultant cortical deficiency of this neurotransmitter is believed to account for some of the clinical manifestations of mild to moderate dementia, enhancement of cholinergic function with an anticholinesterase agent, such as tacrine or donepezil, is one of the pharmacologic approaches to treatment. Because widespread degeneration of multiple central neuronal systems eventually occurs in patients with Alzheimer's disease, potentially beneficial effects of anticholinesterase agents theoretically would diminish as the disease process advances and fewer cholinergic neurons remain functioning., Current theories on the pathogenesis of the cognitive signs and symptoms of Alzheimer's Disease attribute some of them to a deficiency of cholinergic neurotransmission. Donepezil hydrochloride is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. There is no evidence that donepezil alters the course of the underlying dementing process., For more Mechanism of Action (Complete) data for Donepezil (6 total), please visit the HSDB record page.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Donepezil

CAS RN

120014-06-4
Record name Donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-227
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Donepezil oxalate is dissolved in water and basified. Donepezil base thus obtained, is extracted in a suitable solvent and acidified with aqueous hydrochloric acid. The solvent is evaporated and aqueous acidic solution of Donepezil hydrochloride is lyophilized to obtain Donepezil hydrochloride amorphous form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

As it was disclosed in Example 3 and 4 of JP-A 64-79151(1989), indanone derivative was produced by reacting 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of strong base such as lithium diisopropylamide (Example 3), followed by reduction (Example 4) for example. According to this method, yield for Donepezil through Example 3 and 4 was 50.8% (62%×82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine (4 g) was taken in acetone (60 ml). To which benzyl chloride (1.92 g), potassium carbonate (2.28 g) and a catalytic quantity of tetrabutylammonium iodide (TBAI) were added. The reaction mixture was heated at 60° C. and reaction was monitored on TLC. Solvent was removed by distillation after reaction completion and the residue was taken in water and extracted with ethyl acetate (100 ml). The organic extract was acidified with cone. HCl. The solvent was evaporated under vacuum to yield the salt as a residue. Yield: 5.14 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

There are many processes as disclosed in the prior arts for producing donepezil of formula 1. U.S. Pat. No. 4,895,841 wherein substituted 1-indanone-2-phosphonate prepared from 2-bromo-5,6-dimethoxyindanone and triethyl phosphite, is treated with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base, such as lithium diisopropylamide (LDA), followed by catalytic reduction using palladium on carbon in tetrahydrofuran (40 volumes) to yield donepezil with an overall yield of 50.8%. This process however suffers with few limitations i.e. it employs triphenylphosphonium methoxymethyl chloride, which is expensive and toxic and the overall yield of this process is quite low. (scheme 1).
[Compound]
Name
substituted 1-indanone-2-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Donepezil
Reactant of Route 2
Reactant of Route 2
Donepezil
Reactant of Route 3
Reactant of Route 3
Donepezil
Reactant of Route 4
Reactant of Route 4
Donepezil
Reactant of Route 5
Donepezil
Reactant of Route 6
Reactant of Route 6
Donepezil

Citations

For This Compound
91,400
Citations
HM Bryson, P Benfield - Drugs & aging, 1997 - europepmc.org
Donepezil is a specific and potent acetylcholinesterase inhibitor according to in vitro data. It displays primarily noncompetitive inhibitory activity. In vivo, donepezil inhibited … Donepezil …
Number of citations: 190 europepmc.org
JS Birks, RJ Harvey - Cochrane Database of systematic …, 2018 - cochranelibrary.com
… donepezil, taken for at least 12 weeks, to placebo (a dummy pill), or that compared different doses of donepezil. … decision whether people taking part got donepezil or placebo had to be …
Number of citations: 318 www.cochranelibrary.com
B Seltzer - Expert opinion on pharmacotherapy, 2007 - Taylor & Francis
Donepezil hydrochloride is the most … , donepezil may also impact the pathophysiology of AD at several other points. Officially approved for mild-to-moderate and severe AD, donepezil …
Number of citations: 128 www.tandfonline.com
A Burns, M Rossor, J Hecker, S Gauthier… - Dementia and geriatric …, 1999 - karger.com
… /day donepezil group demonstrating greater benefits in all outcome measures than the 5 mg/ day group. Donepezil … The results of this study confirm that donepezil is effective and well …
Number of citations: 739 karger.com
B Seltzer - Expert opinion on drug metabolism & toxicology, 2005 - Taylor & Francis
Donepezil is a selective acetylcholinesterase inhibitor that is widely prescribed for Alzheimer’s disease (AD). It has been shown to be of benefit in mild, moderate and severe stages of …
Number of citations: 123 www.tandfonline.com
J Birks, L Flicker… - Cochrane Database …, 1996 - cochranelibrary.com
… Donepezil was associated with significantly more adverse effects compared with placebo, … that donepezil delays the onset of AD. There is no evidence to support the use of donepezil for …
Number of citations: 243 www.cochranelibrary.com
RJ Howard, E Juszczak, CG Ballard… - … England Journal of …, 2007 - Mass Medical Soc
… donepezil and those of placebo on the basis of the change in CMAI scores from baseline to 12 weeks (estimated mean difference in change [the value for donepezil … the donepezil group …
Number of citations: 377 www.nejm.org
R Howard, R McShane, J Lindesay… - … England Journal of …, 2012 - Mass Medical Soc
… to one of four treatments: continuation of donepezil (at a dose of 10 mg per … of donepezil (administration of donepezil at a dose of 5 mg during weeks 1 through 4 and placebo donepezil …
Number of citations: 880 www.nejm.org
…, LT Friedhoff, Donepezil Study Group - Archives of internal …, 1998 - jamanetwork.com
Background Donepezil hydrochloride (Aricept) is a selective acetylcholinesterase inhibitor developed for the treatment of Alzheimer disease. This phase 3 study was 1 of 2 pivotal trials …
Number of citations: 971 jamanetwork.com
A Kumar, V Gupta, S Sharma - StatPearls [Internet], 2023 - ncbi.nlm.nih.gov
… A relative bioavailability study revealed that the exposure to donepezil from once-weekly donepezil transdermal 10 mg per day was equivalent to daily donepezil tablets of 10 mg per …
Number of citations: 47 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.